(5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
(5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16ClFN8O3 and its molecular weight is 482.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis of novel triazole analogues of piperazine, which demonstrate significant antibacterial activity against various human pathogenic bacteria. These compounds, including variants with 4-fluorophenyl moieties, have shown potential as molecules for further development due to their ability to inhibit bacterial growth effectively (Nagaraj, Srinivas, & Rao, 2018).
Imaging Agents for Parkinson's Disease
The synthesis of [11C]HG-10-102-01 as a new potential PET (Positron Emission Tomography) agent for imaging the LRRK2 enzyme in Parkinson's disease has been explored. This compound and its precursor were synthesized through a series of steps, yielding a tracer prepared with high radiochemical purity and specific activity, indicating its potential use in clinical studies for Parkinson's disease diagnosis and research (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activities
Several studies have focused on the synthesis and antimicrobial evaluation of new triazole derivatives. For instance, compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines have been screened for antimicrobial activities, with some showing significant efficacy against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Synthesis Techniques
Research into efficient synthesis techniques has led to the development of methods for regioselective synthesis of benzamide derivatives through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. These techniques contribute to the field of synthetic chemistry by providing more efficient and environmentally friendly methods for producing complex organic compounds (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Mechanism of Action
Target of action
The compound “(5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” contains an indole nucleus and a 1,2,4-triazole ring . Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,2,4-triazoles have shown significant antibacterial activity .
Mode of action
The interaction of “this compound” with its targets could involve the indole and 1,2,4-triazole moieties. Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects . 1,2,4-Triazoles have been reported to have significant antibacterial activity .
Biochemical pathways
The affected pathways and their downstream effects would depend on the specific targets of “this compound”. Given the biological activities of indole and 1,2,4-triazole derivatives, these could involve pathways related to inflammation, viral replication, cancer cell proliferation, or bacterial growth .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These could include effects on cell signaling, gene expression, cell proliferation, or microbial growth .
properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN8O3/c22-13-1-6-17(31(33)34)16(11-13)21(32)29-9-7-28(8-10-29)19-18-20(25-12-24-19)30(27-26-18)15-4-2-14(23)3-5-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYNAXKNBHSMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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